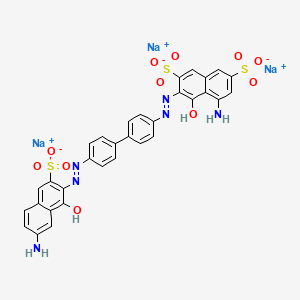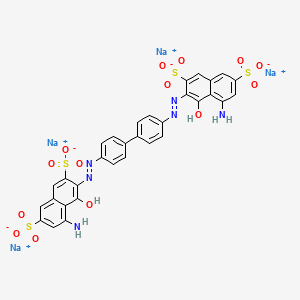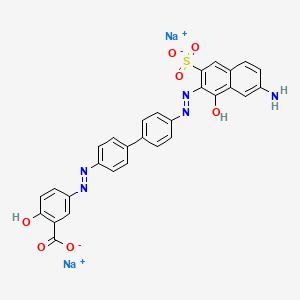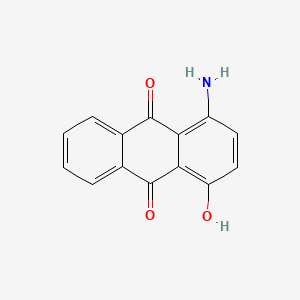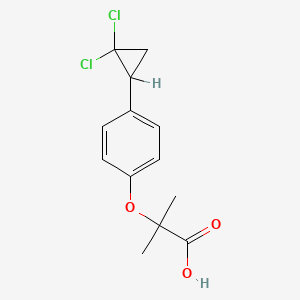
西布罗非布酸
概述
描述
西普罗纤维酸是一种降脂药,属于纤维酸类。它主要用于治疗高脂血症,这是一种以血液中脂类水平升高为特征的疾病。西普罗纤维酸的化学名称为2-[4-(2,2-二氯环丙基)苯氧基]-2-甲基丙酸。 它以降低低密度脂蛋白 (LDL) 和极低密度脂蛋白 (VLDL) 的水平,同时提高高密度脂蛋白 (HDL) 的水平而闻名 .
科学研究应用
西普罗纤维酸在科学研究中具有广泛的应用:
化学: 用作模型化合物,用于研究纤维酸在各种化学反应中的行为。
生物学: 研究其对脂质代谢的影响及其在治疗代谢紊乱中的潜在作用。
医学: 广泛研究其降脂作用及其在心血管疾病中的潜在益处。
工业: 用于开发新的降脂药和制剂
作用机制
西普罗纤维酸通过激活过氧化物酶体增殖物激活受体 α (PPARα) 来发挥作用。这种激活导致参与脂质代谢的基因表达增加,从而导致脂肪酸分解增强和甘油三酯水平降低。 总体效果是 LDL 和 VLDL 水平下降,而 HDL 水平升高 .
类似化合物:
- 非诺贝特
- 吉非贝齐
- 贝扎纤维酸
比较: 西普罗纤维酸在其化学结构方面是独特的,特别是二氯环丙基的存在,这使它与其他纤维酸区分开来。这种结构差异有助于其特定的药代动力学和药效学特性。 与非诺贝特和吉非贝齐相比,西普罗纤维酸的半衰期更长,允许每天一次给药 .
西普罗纤维酸独特的作用机制和良好的药代动力学特征使其成为治疗高脂血症及相关疾病的有效药物。
生化分析
Biochemical Properties
Ciprofibrate exerts its effects by interacting with various enzymes, proteins, and other biomolecules involved in lipid metabolism. It activates PPARα, which in turn regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. Ciprofibrate enhances the activity of lipoprotein lipase, an enzyme responsible for the hydrolysis of triglycerides in lipoproteins, leading to a reduction in plasma triglyceride levels. Additionally, ciprofibrate increases the expression of apolipoprotein A-I and A-II, which are essential components of high-density lipoprotein (HDL) particles, thereby promoting reverse cholesterol transport .
Cellular Effects
Ciprofibrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride synthesis. Ciprofibrate also enhances the efflux of cholesterol from cells by upregulating the expression of ATP-binding cassette transporters, such as ABCA1 and ABCG1. This results in increased HDL-mediated cholesterol efflux and reduced intracellular cholesterol levels . Furthermore, ciprofibrate has been shown to reduce the levels of atherogenic lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by promoting their clearance from the bloodstream .
Molecular Mechanism
At the molecular level, ciprofibrate exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding induces the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. Ciprofibrate also inhibits the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that promotes lipogenesis, thereby reducing triglyceride synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ciprofibrate have been studied over various time periods. Ciprofibrate has been shown to be stable under physiological conditions, with minimal degradation over time. Long-term studies have demonstrated sustained reductions in plasma triglyceride and cholesterol levels with prolonged ciprofibrate treatment. Additionally, ciprofibrate has been observed to maintain its efficacy in reducing atherogenic lipoproteins and promoting HDL-mediated cholesterol efflux over extended periods .
Dosage Effects in Animal Models
The effects of ciprofibrate vary with different dosages in animal models. In hyperlipidemic rats, ciprofibrate has been shown to significantly reduce plasma triglyceride and cholesterol levels at doses ranging from 0.6 to 3 mg/kg per day. Higher doses of ciprofibrate have been associated with increased risk of adverse effects, such as myopathy and hepatotoxicity. In primate models, ciprofibrate has been observed to induce hepatic peroxisome proliferation and hypertrophy at high doses, although these effects are less pronounced compared to rodents .
Metabolic Pathways
Ciprofibrate is involved in several metabolic pathways related to lipid metabolism. It activates PPARα, which regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. Ciprofibrate enhances the activity of enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the β-oxidation of fatty acids. Additionally, ciprofibrate increases the expression of genes encoding for apolipoproteins, lipoprotein lipase, and ATP-binding cassette transporters, thereby promoting lipid metabolism and cholesterol homeostasis .
Transport and Distribution
Ciprofibrate is transported and distributed within cells and tissues through various mechanisms. It is primarily bound to plasma proteins, such as albumin, which facilitates its transport in the bloodstream. Ciprofibrate is taken up by hepatocytes through passive diffusion and active transport mechanisms. Within cells, ciprofibrate is distributed to various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. Ciprofibrate has been shown to accumulate in the liver, where it activates PPARα and regulates lipid metabolism .
准备方法
合成路线和反应条件: 西普罗纤维酸通过多步合成过程合成。一种常见的合成方法涉及在碱(如氢氧化钠)的存在下,使 4-(2,2-二氯环丙基)苯酚与 2-溴-2-甲基丙酸甲酯反应。该反应通常在像丙酮这样的有机溶剂中,在回流条件下进行。 然后通过重结晶纯化产物 .
工业生产方法: 西普罗纤维酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产物通常经过严格的质量控制措施,以符合药物标准 .
化学反应分析
反应类型: 西普罗纤维酸会发生各种化学反应,包括:
氧化: 西普罗纤维酸可以氧化成相应的羧酸。
还原: 还原反应可以将西普罗纤维酸转化为醇衍生物。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂之类的还原剂。
取代: 亲核取代反应通常涉及像甲醇钠之类的试剂.
主要产物:
氧化: 羧酸。
还原: 醇衍生物。
取代: 各种取代的苯氧基衍生物.
相似化合物的比较
- Fenofibrate
- Gemfibrozil
- Bezafibrate
Comparison: Ciprofibrate is unique in its chemical structure, particularly the presence of the dichlorocyclopropyl group, which distinguishes it from other fibrates. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties. Compared to fenofibrate and gemfibrozil, ciprofibrate has a longer half-life, allowing for once-daily dosing .
Ciprofibrate’s distinct mechanism of action and favorable pharmacokinetic profile make it a valuable agent in the management of hyperlipidemia and related conditions.
属性
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020331 | |
| Record name | Ciprofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52214-84-3 | |
| Record name | Ciprofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofibrate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciprofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciprofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciprofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
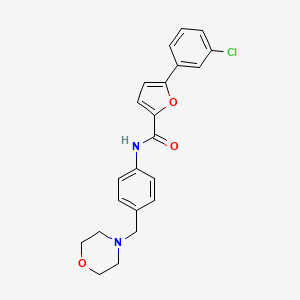
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)

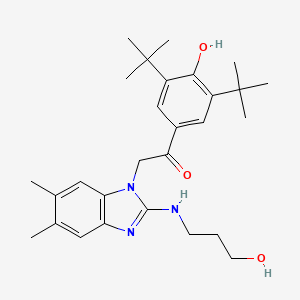
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)
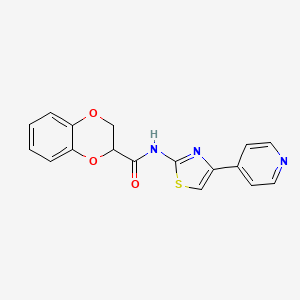
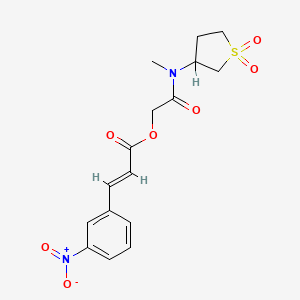
![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)

